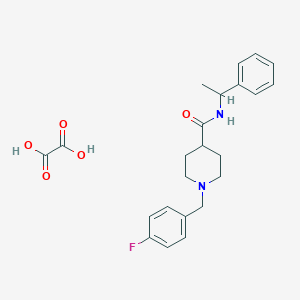![molecular formula C13H16FN3S B6100634 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which have been found to possess a wide range of biological activities.5]decane-3-thione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it is believed to interact with specific targets in the cells, leading to the inhibition of various biological processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to interact with different enzymes, receptors, and ion channels, leading to the modulation of their activities. It has also been found to affect the levels of different biomolecules, such as ROS, NO, and ATP, in the cells. Moreover, it has been shown to have an impact on various physiological processes, such as cell proliferation, differentiation, migration, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have a broad spectrum of biological activities, making it a useful tool for studying different biological processes. However, there are also some limitations to its use. For example, its solubility and stability may vary depending on the experimental conditions, and its toxicity and side effects may need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione. One direction is to further explore its mechanism of action and identify its specific targets in the cells. Another direction is to optimize its chemical structure to improve its efficacy and selectivity. Moreover, its potential applications in different scientific research fields, such as neurobiology, immunology, and infectious diseases, can be further investigated. Finally, its in vivo efficacy and safety can be evaluated in animal models to assess its potential for clinical development.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of 2-fluorobenzaldehyde with 1,2,4-triazaspiro[4.5]decane-3-thione in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has been studied for its potential applications in various scientific research fields. It has been found to possess antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has been tested on different cell lines and animal models to evaluate its efficacy and safety. It has also been used as a starting material for the synthesis of other spirocyclic compounds with improved biological activities.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c14-10-6-2-3-7-11(10)17-12(18)15-13(16-17)8-4-1-5-9-13/h2-3,6-7,16H,1,4-5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWJAUZEOIJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-phenylprop-2-yn-1-yl)amino]propan-2-ol hydrochloride](/img/structure/B6100561.png)
![methyl (3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B6100569.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)
![2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6100595.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6100602.png)
![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6100612.png)
![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)
![N-(2-chloro-3-pyridinyl)-1-(1-{[(2-chloro-3-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6100640.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6100648.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)